molecular formula C11H9NO4 B6599960 2-methoxy-5-(1,3-oxazol-5-yl)benzoicacid CAS No. 1642782-82-8

2-methoxy-5-(1,3-oxazol-5-yl)benzoicacid

Cat. No.: B6599960
CAS No.: 1642782-82-8
M. Wt: 219.19 g/mol
InChI Key: GUMHSONMEOGPHX-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 1,3-oxazole heterocycle at the 5-position of the benzene ring. For instance, benzoic acid analogs with heterocyclic substituents exhibit antimicrobial, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-9-3-2-7(4-8(9)11(13)14)10-5-12-6-16-10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMHSONMEOGPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.

    Benzoic Acid Formation: The benzoic acid moiety can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group and the oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and methoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid 2-OCH₃, 5-oxazolyl C₁₁H₉NO₄ (theoretical) 219.20 (theoretical) Not reported Potential pharmaceuticals, agrochemicals -
4-(1,3-Oxazol-5-yl)benzoic acid 4-Oxazolyl C₁₀H₇NO₃ 189.17 300–301 Intermediate in drug synthesis
3-(5-Oxazolyl)benzoic acid 3-Oxazolyl C₁₀H₇NO₃ 189.17 259–261 Materials science, bioactive compounds
2-Methoxy-5-(2-phenyl-1,3-thiazol-4-yl)benzoic acid 2-OCH₃, 5-thiazolyl (S-containing) C₁₇H₁₂NO₃S 310.35 Not reported Pesticides, industrial chemicals
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid 3-Oxadiazolyl-methoxy C₁₁H₁₀N₂O₄ 234.21 Not reported Experimental antitumor agents

Structural and Functional Insights

Positional Isomerism: The position of the oxazole ring significantly impacts physicochemical properties. For example, 4-(1,3-oxazol-5-yl)benzoic acid (mp 300–301°C) has a higher melting point than its 3-isomer (mp 259–261°C) , likely due to differences in crystal packing and hydrogen bonding.

Heterocycle Variations :

  • Replacing oxazole with thiazole (as in ) introduces sulfur, altering electronic properties and bioavailability. Thiazoles often exhibit stronger antimicrobial activity due to sulfur’s electronegativity .
  • Oxadiazole derivatives (e.g., ) show enhanced metabolic stability, making them preferred in drug design .

Toxicity Profiles: Quantitative structure-toxicity relationship (QSTR) models indicate that connectivity indices (0JA, 1JA, JB) strongly influence the oral LD₅₀ of benzoic acid derivatives .

Synthetic Routes :

  • Oxazole-containing benzoic acids are typically synthesized via cyclization reactions or coupling of preformed heterocycles. For example, 4-(1,3-oxazol-5-yl)benzoic acid is prepared through palladium-catalyzed cross-coupling , while thiazole analogs involve Hantzsch thiazole synthesis .

Applications :

  • Pharmaceuticals : Oxazole rings are prevalent in bioactive molecules (e.g., azalactones with antitumor activity) .
  • Agrochemicals : Thiazole derivatives are used as pesticides due to their stability and efficacy .
  • Materials Science : High-melting benzoic acids serve as intermediates in polymer synthesis .

Biological Activity

2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid involves several steps, including the formation of the oxazole ring and subsequent modifications to introduce the methoxy and carboxylic acid functionalities. Various methods have been employed to achieve this, including cyclization reactions and the use of different reagents to facilitate the formation of the desired heterocyclic structure.

Table 1: Synthesis Pathways

StepReaction TypeReagents UsedConditions
1Cyclization[Reagent A][Temperature]
2Functionalization[Reagent B][Temperature]

Antimicrobial Activity

The biological activity of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has been evaluated against various microbial strains. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation
In a study assessing the antibacterial properties of synthesized compounds, 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. For instance, it showed MIC values of 22.4 µg/mL against Bacillus subtilis and 29.6 µg/mL against Escherichia coli .

Table 2: Antibacterial Activity

Microbial StrainMIC (µg/mL)
Bacillus subtilis22.4
Staphylococcus aureus29.8
Escherichia coli29.6
Klebsiella pneumoniae30.0

The mechanism by which 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or function. The presence of the oxazole moiety is thought to enhance its interaction with bacterial targets, potentially leading to increased permeability or disruption of metabolic processes.

Comparative Studies

Recent research has compared the efficacy of various oxazole derivatives, including 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid. These studies reveal that modifications to the oxazole structure can significantly influence biological activity.

Table 3: Comparative Antimicrobial Activity

CompoundMIC (µg/mL) against S. aureus
Compound A (Oxazole Derivative)25
Compound B (Oxazole Derivative)50
2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid 29.8

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